1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, trifluoromethylthio, and chloromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenyl derivative, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and distillation to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloromethyl and chlorine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its use and the specific biological or chemical system involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H9Cl2F3OS |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
1-chloro-1-[2-(chloromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3OS/c1-6(17)10(13)9-4-8(18-11(14,15)16)3-2-7(9)5-12/h2-4,10H,5H2,1H3 |
InChI Key |
DSXBKJJOTJIVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)CCl)Cl |
Origin of Product |
United States |
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